Cyclopropyl(3,3-difluoropyrrolidin-1-yl)methanone
Description
Cyclopropyl(3,3-difluoropyrrolidin-1-yl)methanone is a bicyclic compound featuring a cyclopropane ring conjugated to a 3,3-difluoropyrrolidine moiety via a ketone bridge. This structure confers unique physicochemical properties, such as enhanced metabolic stability and conformational rigidity, making it a scaffold of interest in medicinal chemistry, particularly for kinase inhibition and central nervous system (CNS) therapeutics . The 3,3-difluoropyrrolidine group introduces electronegative fluorine atoms, which influence hydrogen bonding and solubility, while the cyclopropane ring contributes to steric constraints and lipophilicity.
Properties
IUPAC Name |
cyclopropyl-(3,3-difluoropyrrolidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11F2NO/c9-8(10)3-4-11(5-8)7(12)6-1-2-6/h6H,1-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRWACNGJUMBOCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC(C2)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The preparation of Cyclopropyl(3,3-difluoropyrrolidin-1-yl)methanone involves synthetic routes that typically include the cyclopropylation of 3,3-difluoropyrrolidine followed by methanone formation. The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Cyclopropyl(3,3-difluoropyrrolidin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo substitution reactions where functional groups are replaced by others, often using reagents like halogens or nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Cyclopropyl(3,3-difluoropyrrolidin-1-yl)methanone is widely used in scientific research due to its unique properties. Some of its applications include:
Drug Discovery: It is used as a building block in the synthesis of potential pharmaceutical compounds.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Material Science: It is utilized in the development of new materials with specific properties for industrial applications.
Mechanism of Action
The mechanism of action of Cyclopropyl(3,3-difluoropyrrolidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context of its use .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key structural analogs and their properties:
| Compound Name | Structural Features | Decomposition Temp. (°C) | Molecular Weight (g/mol) | Key Properties/Applications |
|---|---|---|---|---|
| Cyclopropyl(3,3-difluoropyrrolidin-1-yl)methanone | Cyclopropane + 3,3-difluoropyrrolidine + ketone | Not reported | 203.19 | Kinase inhibition, CNS drug candidate |
| Di(1H-tetrazol-5-yl)methanone oxime | Tetrazole rings + ketone oxime | 288.7 | ~220 (estimated) | High thermal stability, explosive precursor |
| (2-(4-(tert-Butyl)phenoxy)-1-phenylcyclopropyl)(pyrrolidin-1-yl)methanone (15cc) | Cyclopropane + phenol + pyrrolidine | Not reported | 363.47 | Synthetic yield: 71%, diastereomer separation |
| (S)-Cyclopropyl(3-methylpiperidin-1-yl)methanone | Cyclopropane + 3-methylpiperidine | Not reported | 181.25 | JNK3 inhibition (IC50: 27.7 nM) |
| 1-(4-Chlorophenyl)cyclopropylmethanone (3c) | Cyclopropane + 4-chlorophenyl + piperazine | Not reported | 289.76 | Anticancer (MDA-MB-435 IC50: 40 µM), antituberculosis |
Key Observations :
- Thermal Stability: Di(1H-tetrazol-5-yl)methanone oxime exhibits higher decomposition temperatures (288.7°C) due to extensive hydrogen bonding, unlike the target compound, whose stability data are unreported .
- Synthetic Efficiency: Compound 15cc achieves 71% yield via phenol addition to cyclopropane, comparable to methods for synthesizing the target compound .
- Biological Activity: The (S)-cyclopropyl(3-methylpiperidin-1-yl)methanone shows potent JNK3 inhibition (IC50: 27.7 nM), emphasizing the role of stereochemistry and fluorination in target binding .
Pharmacokinetic and Metabolic Profiles
- DPP-IV Inhibitors : Analogs like PF-00734200 (3,3-difluoropyrrolidine-based) show species-dependent metabolism, with renal excretion predominant in humans .
- Metabolic Pathways : Piperazine-containing analogs (e.g., compound 3c) undergo oxidative degradation and glucuronidation, suggesting similar pathways for the target compound .
Biological Activity
Cyclopropyl(3,3-difluoropyrrolidin-1-yl)methanone is a compound of increasing interest in pharmacology and medicinal chemistry due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and therapeutic implications, supported by relevant data and case studies.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of 175.18 g/mol. Its structure features a cyclopropyl group attached to a pyrrolidine ring with two fluorine atoms at the 3-position, contributing to its unique reactivity and biological profile .
The primary mechanism of action for this compound involves its role as an inhibitor of dipeptidyl peptidase IV (DPP-4). This enzyme is significant in glucose metabolism as it degrades incretin hormones, which are crucial for insulin secretion. By inhibiting DPP-4, the compound increases levels of glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), leading to enhanced insulin secretion and improved glucose tolerance.
Enzyme Inhibition
This compound has demonstrated notable enzyme inhibition properties. Research indicates that it effectively inhibits DPP-4 activity, contributing to its potential use in treating type 2 diabetes by regulating blood glucose levels.
Cellular Effects
The compound influences various cellular processes, including:
- Cell Signaling : It modulates key signaling pathways involved in glucose homeostasis.
- Gene Expression : Alters gene expression related to metabolic pathways.
In laboratory settings, this compound has shown stability over time with minimal degradation under controlled conditions.
Pharmacokinetics
Pharmacokinetic studies reveal that this compound is rapidly absorbed following oral administration. It primarily undergoes hydroxylation at the 5′ position of the pyrrolidine ring during metabolism. The compound is predominantly excreted through urine and feces .
| Parameter | Value |
|---|---|
| Molecular Formula | C8H11F2NO |
| Molecular Weight | 175.18 g/mol |
| Absorption | Rapid after oral intake |
| Metabolism | Hydroxylation at 5′ position |
| Excretion | Urine and feces |
Study on Glucose Regulation
In a controlled study involving diabetic animal models, this compound was administered at varying doses. Results indicated that lower doses significantly improved glucose tolerance without adverse effects. Higher doses were also effective but required careful monitoring due to potential side effects .
Application in Metabolic Disorders
Research has highlighted the potential therapeutic applications of this compound in metabolic disorders beyond diabetes. Its ability to modulate enzyme activity suggests possible benefits in conditions such as obesity and metabolic syndrome .
Q & A
Q. What are the common synthetic routes for Cyclopropyl(3,3-difluoropyrrolidin-1-yl)methanone, and what parameters critically influence yield and purity?
The synthesis typically involves multi-step reactions, starting with the preparation of the 3,3-difluoropyrrolidine ring followed by coupling with a cyclopropyl carbonyl group. Key steps include nucleophilic substitution or condensation reactions. Reaction conditions such as temperature (e.g., controlled heating to avoid ring-opening), solvent polarity (e.g., dichloromethane or THF for solubility), and catalysts (e.g., palladium for cross-coupling) are critical. Chromatography (e.g., flash column) and spectroscopic characterization (NMR, IR) are essential for purity assessment .
Q. How does the presence of fluorine atoms on the pyrrolidine ring influence the compound's physicochemical properties?
Fluorination at the 3,3-positions of pyrrolidine enhances electronegativity, increasing the compound’s metabolic stability and binding affinity to hydrophobic pockets in biological targets. Fluorine’s inductive effect reduces basicity of the pyrrolidine nitrogen, potentially improving membrane permeability. Comparative studies with non-fluorinated analogs show significant differences in logP values (e.g., ~1.5 vs. ~2.3) and melting points, impacting solubility and crystallinity .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- NMR : NMR confirms fluorine substitution patterns, while and NMR resolve cyclopropyl and pyrrolidine ring structures.
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., CHFNO).
- IR : Carbonyl stretching (~1700 cm) and C-F vibrations (~1100 cm) are diagnostic .
Advanced Research Questions
Q. How can computational modeling predict the binding interactions of this compound with biological targets like enzymes or receptors?
Molecular docking studies (e.g., using AutoDock Vina) reveal that the cyclopropyl group occupies hydrophobic pockets, while the difluoropyrrolidine moiety forms hydrogen bonds via its carbonyl oxygen. For example, in JNK3 inhibition, the (S)-enantiomer shows higher affinity due to optimal hydrogen bonding with Thr114 and Gly73 residues. Free energy calculations (MM-GBSA) can quantify binding energies (~-8.5 kcal/mol) .
Q. What strategies mitigate metabolic instability in vivo, and how does fluorination impact pharmacokinetics?
Fluorination reduces oxidative metabolism by cytochrome P450 enzymes, as evidenced by longer half-lives in rat models (t = 4.2 hours vs. 1.8 hours for non-fluorinated analogs). Deuterium isotope effects (e.g., replacing labile hydrogens with deuterium) further enhance stability. Metabolite identification (via LC-MS/MS) shows primary oxidation at the cyclopropyl ring, guiding structural modifications .
Q. How do structural variations in similar methanone derivatives affect selectivity for targets like DPP-4 or JNK3?
- Ring Size : Piperidine vs. pyrrolidine alters steric fit; pyrrolidine derivatives exhibit higher DPP-4 inhibition (IC = 12 nM vs. 45 nM for piperidine).
- Substituent Position : 3,3-difluoro substitution on pyrrolidine improves selectivity over off-target kinases (e.g., 100-fold selectivity for JNK3 vs. JNK1).
- Chirality : (S)-configured compounds show 5–10× higher potency than (R)-enantiomers in enzyme assays .
Q. What in vitro assays are recommended to evaluate biological activity and resolve contradictory data?
- Enzyme Inhibition : Use fluorogenic substrates (e.g., H-Gly-Pro-AMC for DPP-4) to measure IC.
- Cell-Based Assays : Assess neuroprotection in primary neurons (e.g., amyloid-β-induced toxicity) with EC calculations.
- Counteract Artifacts : Include controls for non-specific binding (e.g., albumin displacement assays) and validate with orthogonal methods like SPR .
Methodological Tables
Q. Table 1. Comparative Physicochemical Properties
| Property | This compound | Non-Fluorinated Analog |
|---|---|---|
| Molecular Weight (g/mol) | 214.2 | 196.2 |
| logP | 2.1 | 1.4 |
| Solubility (mg/mL, PBS) | 0.8 | 3.2 |
| Melting Point (°C) | 98–102 | 75–80 |
Q. Table 2. Key Pharmacokinetic Parameters in Rat Models
| Parameter | Value |
|---|---|
| t (h) | 4.2 |
| C (µg/mL) | 1.8 |
| AUC | 22.5 h·µg/mL |
| CL (mL/min/kg) | 15.3 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
